2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Preparation Methods
The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . Industrial production methods may involve solvent-free reactions or the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with cyano and ethyl groups. What sets 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- 2-[(5-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate
This detailed overview provides a comprehensive understanding of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16N4O3S |
---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C12H16N4O3S/c1-3-9-8(6-13)11(18)16-12(15-9)20-7-10(17)14-4-5-19-2/h3-5,7H2,1-2H3,(H,14,17)(H,15,16,18) |
InChI Key |
PFNGINWBRWGTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)NCCOC)C#N |
Origin of Product |
United States |
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